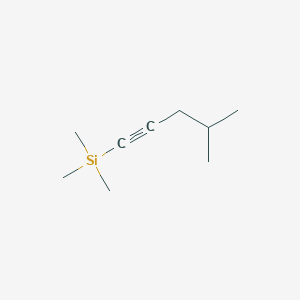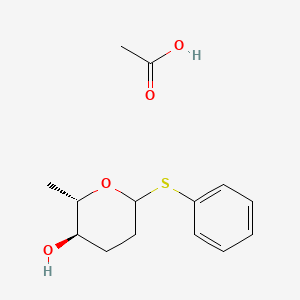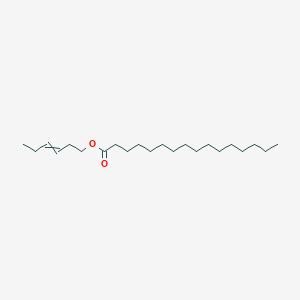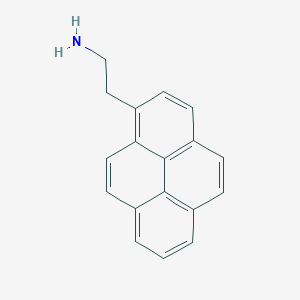![molecular formula C8H22N4O2 B12560891 N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine CAS No. 183731-40-0](/img/structure/B12560891.png)
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is a polyamine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of aminooxy groups attached to a butane-1,4-diamine backbone, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino groups of butane-1,4-diamine attack the chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine involves its interaction with specific molecular targets. The aminooxy groups can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting their stability and function.
Comparación Con Compuestos Similares
Similar Compounds
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Putrescine: A precursor to spermidine and spermine, involved in polyamine biosynthesis.
Uniqueness
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is unique due to the presence of aminooxy groups, which impart distinct chemical reactivity compared to other polyamines. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
183731-40-0 |
|---|---|
Fórmula molecular |
C8H22N4O2 |
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
O-[2-[4-aminobutyl(2-aminooxyethyl)amino]ethyl]hydroxylamine |
InChI |
InChI=1S/C8H22N4O2/c9-3-1-2-4-12(5-7-13-10)6-8-14-11/h1-11H2 |
Clave InChI |
IUNZLWUIKVSIDN-UHFFFAOYSA-N |
SMILES canónico |
C(CCN(CCON)CCON)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)

![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)

![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)



![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)

![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
